N-(4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}PHENYL)ACETAMIDE

Drug design ADME prediction Physicochemical properties

This 4-arylaminopyrimidine derivative (ChemDiv D278‑0505) is a pre-validated screening compound with ≥95% purity confirmed by LCMS/NMR, ensuring assay-ready reliability. With a moderate logP of 2.74, balanced HBD/HBA count (2/5), and a TPSA of 50.08 Ų well below the CNS-penetrance threshold, it is an ideal starting scaffold for brain-penetrant kinase inhibitor programs targeting glioblastoma or Alzheimer's. The acetamide moiety provides a convenient functional handle for SAR exploration. Unlike close analogs, even minor substitutions on the methylsulfanyl or acetamide groups can dramatically alter kinase selectivity and ADME profiles—making this exact chemotype essential for comparator-based screening. Available in mg quantities with a typical 1‑week lead time; request a quote today to secure your batch.

Molecular Formula C14H16N4OS
Molecular Weight 288.37 g/mol
Cat. No. B4750592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}PHENYL)ACETAMIDE
Molecular FormulaC14H16N4OS
Molecular Weight288.37 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SC)NC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C14H16N4OS/c1-9-8-13(18-14(15-9)20-3)17-12-6-4-11(5-7-12)16-10(2)19/h4-8H,1-3H3,(H,16,19)(H,15,17,18)
InChIKeyHCFNTUKZDCYMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 153 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide – Overview & Procurement-Relevant Characteristics


N-(4-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide (IUPAC: N-[4-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide; MW 288.37 g mol⁻¹, formula C₁₄H₁₆N₄OS) is a 4-arylaminopyrimidine derivative bearing a 6-methyl-2-methylsulfanylpyrimidine core linked to an N-acetyl-1,4-phenylenediamine moiety. It is commercially offered as a screening compound (ChemDiv Catalog D278‑0505) with measured purity ≥95 % . The pyrimidine scaffold is a pharmacophore frequently exploited in kinase inhibitor design, and the particular substitution pattern may confer selectivity for certain kinase targets [1].

Why Generic Substitution Is Insufficient: The Critical Role of Substituents in N-(4-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide


Minor alterations to the 4-arylaminopyrimidine scaffold can produce dramatic changes in target affinity, selectivity, and pharmacokinetic properties. For instance, replacing the methylsulfanyl group or altering the acetamide moiety often shifts kinase inhibition profiles and ADME parameters, making it impossible to interchange in‑class compounds without rigorous, comparator‑based data [1]. The following quantitative evidence demonstrates why this specific compound must be prioritized over its closest analogs when selecting a chemical probe or screening lead.

Quantitative Differentiation Evidence for N-(4-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide vs. Closest Analogs


Hydrogen Bond Capacity Advantage Over Methoxy Analog D278‑0404

The target compound exhibits 2 hydrogen bond donors (pyrimidine NH and acetamide NH) and 5 hydrogen bond acceptors (pyrimidine N, carbonyl O, amide N, thioether S), vs. the methoxy analog D278‑0404 which has only 1 HBD and 4 HBA . This gives the target compound an additional HBD and HBA, increasing its capacity for specific polar interactions with biological targets while still maintaining drug‑like lipophilicity.

Drug design ADME prediction Physicochemical properties

Lipophilicity Profile Within Optimal Range for Oral Bioavailability

The compound has a computed logP of 2.744 and logD₇.₄ of 2.73 , placing it in the favorable window (logP 1–5) for oral bioavailability. This is notably lower than many advanced kinase inhibitor leads, which often exceed logP > 4 and suffer from poor solubility and off‑target toxicity [1]. The moderate lipophilicity may translate to reduced phospholipidosis risk, CYP inhibition, and hERG liability, offering a safety advantage over more lipophilic analogs.

Drug-like properties Lipinski rule Oral absorption

Polar Surface Area Compatible with CNS Penetration Potential

The topological polar surface area (TPSA) of the target compound is 50.08 Ų , significantly below the empirical CNS‑penetrant threshold of <90 Ų [1]. This is in contrast to many kinase inhibitors that possess TPSA >90 Ų due to larger size and additional polar groups, which restricts their ability to cross the blood‑brain barrier. The low TPSA of this compound suggests it could serve as a scaffold for developing brain‑penetrant kinase inhibitors.

CNS drug design Blood-brain barrier Polar surface area

Purity and Compound Integrity Superior to Generic Screening Collections

The compound is supplied with a guaranteed purity of ≥95 % (HPLC), confirmed by LCMS and NMR . This contrasts with many generic screening libraries where purity often falls below 90 %, leading to false‑positive hits and wasted follow‑up resources [1]. The higher purity ensures more reproducible assay results and reduces the need for costly re‑synthesis.

High-throughput screening Compound quality control False-positive mitigation

Application Scenarios Where N-(4-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide Demonstrates Clear Advantage


Kinase Inhibitor Discovery Screening

The moderate lipophilicity (logP = 2.74) and balanced hydrogen bond profile (2 HBD, 5 HBA) make this compound an ideal candidate for kinase panel screening, as it meets lead‑like criteria and reduces the risk of off‑target promiscuity . Its purity ≥95 % ensures that observed inhibitory activity is intrinsic to the compound, not due to impurities [1].

CNS‑Penetrant Kinase Probe Development

With a TPSA of 50.08 Ų, well below the CNS‑penetrant threshold (<90 Ų), this compound could serve as a starting scaffold for designing brain‑penetrant kinase inhibitors for neurological diseases such as glioblastoma or Alzheimer’s . Its physicochemical profile suggests potential for crossing the blood‑brain barrier while retaining target affinity [2].

Chemical Biology Tool for Target Engagement Studies

The acetamide moiety provides a functional handle for further derivatization, enabling structure‑activity relationship (SAR) exploration to optimize potency and selectivity against specific kinases . The high purity and structural confirmation by LCMS/NMR reduce confounding factors in cellular target engagement assays [1].

Quote Request

Request a Quote for N-(4-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}PHENYL)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.